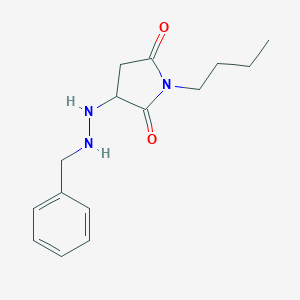![molecular formula C18H9ClN2O4 B241451 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as Cl-NQNO, is a chemical compound that has been widely studied for its potential as an anti-tumor agent. It belongs to the class of nitroaromatic compounds, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cancer cells. This leads to oxidative stress and DNA damage, ultimately resulting in cell death. 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have other biochemical and physiological effects. It has been shown to induce vasodilation (widening of blood vessels), which may have potential applications in the treatment of cardiovascular diseases. It has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its potential toxicity and reactive nature must be taken into account when handling and using the compound. It is also important to note that the effects of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione may vary depending on the specific cell type and experimental conditions used.
Orientations Futures
There are several potential future directions for research on 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more effective and targeted delivery methods, such as nanoparticles or liposomes, to increase the compound's efficacy and reduce potential toxicity. Another area of research could be the investigation of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione's effects on the immune system, as it has been found to have immunomodulatory properties. Additionally, further studies could be conducted to explore the compound's potential applications in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through a multi-step process involving the reaction of 3-chloroaniline with 2-nitrobenzaldehyde, followed by a series of cyclization and oxidation reactions. The resulting compound has been shown to have high purity and stability, making it suitable for use in scientific research.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential as an anti-cancer agent. Research has shown that it can induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have synergistic effects when used in combination with other anti-cancer drugs, such as cisplatin and doxorubicin.
Propriétés
Formule moléculaire |
C18H9ClN2O4 |
|---|---|
Poids moléculaire |
352.7 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9ClN2O4/c19-11-4-2-5-12(8-11)20-17(22)14-6-1-3-10-7-13(21(24)25)9-15(16(10)14)18(20)23/h1-9H |
Clé InChI |
VXGNKNAIYMTXCV-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)


![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)


![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)
![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)


![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)